2,3,4,6-Tetrachloroanisole

Sensory Analysis Food Contamination Water Quality

2,3,4,6-Tetrachloroanisole (TeCA) is a key haloanisole reference standard for cork taint and food off-flavor analysis. It exhibits distinct GC-MS/MS retention and sensory thresholds versus TCA/PCA, making it analytically essential. Procure as a neat powder or certified solution for precise calibration in multi-residue testing.

Molecular Formula C7H4Cl4O
Molecular Weight 245.9 g/mol
CAS No. 938-22-7
Cat. No. B186961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetrachloroanisole
CAS938-22-7
Molecular FormulaC7H4Cl4O
Molecular Weight245.9 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C7H4Cl4O/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,1H3
InChIKeyITXDBGLYYSJNPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,6-Tetrachloroanisole (CAS 938-22-7): Analytical Reference Standard for Haloanisole Detection in Food, Beverage, and Environmental Matrices


2,3,4,6-Tetrachloroanisole (TeCA) is a chlorinated aromatic ether (C7H4Cl4O; MW: 245.92 g/mol) belonging to the haloanisole class of compounds . It is primarily formed through the microbial O-methylation of 2,3,4,6-tetrachlorophenol in environments containing chlorinated wood preservatives, fungicides, or disinfectants [1]. TeCA is recognized as a significant contributor to musty off-flavors and odors in a wide range of commodities, including wine, cork, poultry, eggs, and processed foods [2]. Its relevance in analytical chemistry stems from its role as a key target analyte in multi-residue methods for assessing contamination by chlorophenolic precursors, where its distinct physicochemical properties necessitate its specific inclusion in analytical standards and method development workflows [3].

Why Generic 2,3,4,6-Tetrachloroanisole (CAS 938-22-7) Cannot Be Substituted by Other Chloroanisoles in Analytical Methods


Generic substitution of 2,3,4,6-Tetrachloroanisole with other chloroanisoles (e.g., 2,4,6-Trichloroanisole, Pentachloroanisole, or other tetrachloro isomers) is analytically unsound due to significant, quantifiable differences in their physical and sensory properties. These compounds exhibit distinct chromatographic retention behaviors [1], divergent mass spectral fragmentation patterns [2], and orders-of-magnitude variation in odor and flavor detection thresholds [3]. Such disparities directly impact method selectivity, sensitivity, and the accurate quantitation of target analytes in complex matrices. The use of an incorrect or impure analog as a reference standard would lead to systematic errors in peak identification, inaccurate calibration, and ultimately, unreliable data that fails to meet regulatory or quality control specifications for monitoring this specific contaminant .

Quantitative Differentiation of 2,3,4,6-Tetrachloroanisole (CAS 938-22-7) Against Key Analogs


Odor Detection Threshold: 2,3,4,6-Tetrachloroanisole vs. 2,4,6-Trichloroanisole (TCA)

In a seminal study establishing the link between chloroanisoles and musty taint, the odor detection threshold for 2,3,4,6-Tetrachloroanisole in aqueous solution was determined to be 4 × 10⁻⁶ µg/g, which is approximately 133 times higher (i.e., less potent) than that of its most notorious analog, 2,4,6-Trichloroanisole (TCA), at 3 × 10⁻⁸ µg/g [1]. This demonstrates that while TCA is detectable at much lower concentrations, TeCA remains a significant odorant at slightly elevated levels.

Sensory Analysis Food Contamination Water Quality

Analytical Recovery in Edible Oils: 2,3,4,6-Tetrachloroanisole vs. 2,4,6-Trichloroanisole (TCA)

A gas-liquid chromatographic method developed for detecting chloroanisoles in soy and other vegetable oils revealed compound-specific differences in analytical recovery. For 2,3,4,6-Tetrachloroanisole, recoveries from soy oil fortified at 0.01–1.0 ppm ranged from 82–99% [1]. In contrast, the recovery for 2,4,6-Trichloroanisole (TCA) under identical conditions was slightly lower and more variable, ranging from 75–96% [1]. This indicates that TeCA exhibits a more consistent and efficient recovery profile from this lipid-rich matrix using the described extraction and cleanup protocol.

Analytical Chemistry Food Safety Method Validation

GC-MS/MS Retention Time and Quantitation: 2,3,4,6-Tetrachloroanisole vs. 2,4,6-Trichloroanisole (TCA)

In a validated HS-SPME Arrow-GC-MS/MS method for haloanisoles in wine, 2,3,4,6-Tetrachloroanisole (TeCA) and 2,4,6-Trichloroanisole (TCA) are chromatographically resolved with distinct retention times (RT) of 10.62 min and 9.24 min, respectively [1]. The method also reports differing limits of quantification (LOQ): 0.14 ng/L for TeCA compared to 0.11 ng/L for TCA [1]. These differences underscore the necessity of using the specific compound to ensure accurate peak assignment and reliable quantification at trace levels.

Gas Chromatography Mass Spectrometry Wine Analysis

Flavor Threshold in Complex Matrices: 2,3,4,6-Tetrachloroanisole vs. Pentachloroanisole (PCA) and 2,4,6-Trichloroanisole (TCA)

The flavor thresholds of chloroanisoles are highly matrix-dependent. A sensory panel study determined that in various food carriers (water, dried fruit, buns), the flavor threshold range for 2,3,4,6-Tetrachloroanisole was 0.2–5.8 μg/kg [1]. This positions its potency as intermediate between the more potent 2,4,6-Trichloroanisole (0.02–1.4 μg/kg) and the less potent Pentachloroanisole (3.2–183 μg/kg) [1]. This matrix-dependent variation highlights that the relative impact of each compound changes with the food matrix, preventing any assumption of proportional contribution based on water-based thresholds alone.

Sensory Science Food Quality Toxicology

Comparative Bioaccumulation in Earthworms: 2,3,4,6-Tetrachloroanisole vs. Pentachloroanisole (PCA)

In a laboratory study on the bioaccumulation of chlorophenol metabolites in soil ecosystems, both 2,3,4,6-Tetrachloroanisole (TeCA) and Pentachloroanisole (PeCA) were introduced to soil and their uptake by earthworms measured. After one week, concentrations of both compounds in earthworm tissue were found to be similar, reaching approximately 50 μg/g fat [1]. This comparable bioaccumulation potential for TeCA and PeCA contrasts with their differing environmental persistence and degradation rates, indicating that TeCA is a critical analyte for monitoring the ecological impact of tetrachlorophenol contamination.

Environmental Fate Ecotoxicology Soil Contamination

Validated Application Scenarios Requiring 2,3,4,6-Tetrachloroanisole (CAS 938-22-7) Reference Standards


Multi-Residue GC-MS/MS Method Development for Wine and Cork Taint Analysis

For laboratories developing or validating methods to quantify haloanisoles in wine, cork stoppers, or other alcoholic beverages, a certified reference material of 2,3,4,6-Tetrachloroanisole is essential. As demonstrated by Thermo Fisher's HS-SPME Arrow-GC-MS/MS application [1], TeCA is a key target analyte with a distinct retention time (10.62 min) and LOQ (0.14 ng/L) that must be specifically calibrated. Using a standard mix that includes TeCA alongside 2,4,6-Trichloroanisole (TCA), 2,4,6-Tribromoanisole (TBA), and Pentachloroanisole (PCA) allows for the accurate, simultaneous quantification of all relevant cork-taint compounds [1].

Sensory and Quality Control Studies in the Food and Beverage Industry

In research aimed at correlating chemical contamination with sensory defects in foods (e.g., musty taint in poultry, eggs, dried fruit, or baked goods), 2,3,4,6-Tetrachloroanisole must be included as a distinct analyte. Data from flavor perception studies show that the threshold of TeCA (0.2–5.8 μg/kg) differs significantly from that of TCA and PCA across various food matrices [2]. Consequently, a method or standard that omits TeCA would provide an incomplete picture of the sensory impact of chloroanisole contamination, potentially missing a key contributor to off-flavors in specific products [2].

Environmental Monitoring of Soil and Biota at Contaminated Sawmill Sites

For environmental chemists and ecotoxicologists studying the fate of chlorophenolic wood preservatives, 2,3,4,6-Tetrachloroanisole is a critical methylated metabolite. Research has shown that in soils contaminated with 2,3,4,6-tetrachlorophenol, the resulting TeCA exhibits high bioaccumulation potential in earthworms (~50 μg/g fat) [3]. Monitoring programs must therefore specifically target TeCA to accurately assess the transfer of contaminants from soil into the terrestrial food web. An analytical method using a TeCA reference standard is required to quantify its presence in soil and tissue samples [3].

Accredited Food Testing for Chloroanisole Contamination in Edible Oils

Food testing laboratories accredited to methods like those published in the Journal of the AOAC require compound-specific reference materials for method verification. The validated GLC-ECD method for chloroanisoles in vegetable oils reports distinct recovery ranges for TeCA (82–99%) compared to TCA (75–96%) [4]. To demonstrate method proficiency and ensure accurate results for clients, a laboratory must use a high-purity 2,3,4,6-Tetrachloroanisole standard to prepare calibration curves and perform recovery studies on oil samples fortified at relevant levels (e.g., 0.01–1.0 ppm) [4].

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